[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate
Brand Name: Vulcanchem
CAS No.: 1452488-41-3
VCID: VC2683916
InChI: InChI=1S/C6H14N2O.2ClH.2H2O/c7-3-5-8-4-1-2-6-9-8;;;;/h1-7H2;2*1H;2*1H2
SMILES: C1CCON(C1)CCN.O.O.Cl.Cl
Molecular Formula: C6H20Cl2N2O3
Molecular Weight: 239.14 g/mol

[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate

CAS No.: 1452488-41-3

Cat. No.: VC2683916

Molecular Formula: C6H20Cl2N2O3

Molecular Weight: 239.14 g/mol

* For research use only. Not for human or veterinary use.

[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate - 1452488-41-3

Specification

CAS No. 1452488-41-3
Molecular Formula C6H20Cl2N2O3
Molecular Weight 239.14 g/mol
IUPAC Name 2-(oxazinan-2-yl)ethanamine;dihydrate;dihydrochloride
Standard InChI InChI=1S/C6H14N2O.2ClH.2H2O/c7-3-5-8-4-1-2-6-9-8;;;;/h1-7H2;2*1H;2*1H2
Standard InChI Key FVHRQBJSMZAZDJ-UHFFFAOYSA-N
SMILES C1CCON(C1)CCN.O.O.Cl.Cl
Canonical SMILES C1CCON(C1)CCN.O.O.Cl.Cl

Introduction

Chemical Structure and Properties

[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate contains a six-membered 1,2-oxazinan heterocyclic ring with an ethylamine substituent at the 2-position. The compound exists as a dihydrochloride salt with two molecules of water of crystallization. The core 1,2-oxazinan structure is characterized by a six-membered ring containing both oxygen and nitrogen atoms in the 1,2-positions, creating a heterocyclic system with unique electronic and structural properties. This arrangement likely influences the compound's reactivity, stability, and potential biological interactions through hydrogen bonding and other non-covalent interactions.

The structural characteristics can be compared to other heterocyclic systems containing nitrogen and oxygen. The spatial arrangement of the ethylamine substituent at the 2-position may confer specific three-dimensional properties that could be relevant for biological activity or chemical reactivity. The presence of two hydrochloric acid molecules as counterions and two water molecules in the crystal structure typically influences solubility, crystallinity, and stability parameters.

Structural Comparison with Related Compounds

Table 1: Structural Comparison of [2-(1,2-Oxazinan-2-yl)ethyl]amine with Related Heterocyclic Systems

Feature[2-(1,2-Oxazinan-2-yl)ethyl]amineOxazoline DerivativesQuinacrine Derivatives
Ring SizeSix-memberedFive-memberedTricyclic system
HeteroatomsO, N in 1,2-positionsO, N in 1,3-positionsMultiple N atoms
Functional GroupsTerminal amineVarious (ester, alkyl)Multiple functional groups
Salt FormDihydrochloride dihydrateVariousDihydrochloride dihydrate
Conformational FlexibilityModerateLow to moderateLow

Physicochemical Properties

The physicochemical properties of [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate can be estimated based on its structure and comparison with similar compounds. These properties are crucial for understanding its potential applications and handling requirements.

Solubility and Stability

As a dihydrochloride salt with water of crystallization, the compound is expected to exhibit good solubility in polar solvents such as water, methanol, and ethanol. The presence of the dihydrate form suggests that it has a stable crystal structure with water molecules integrated into the crystal lattice. This characteristic often improves shelf stability but may require controlled storage conditions to maintain the hydration state.

Predicted Physical Properties

Table 2: Predicted Physicochemical Properties of [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate

PropertyPredicted ValueBasis for Prediction
AppearanceCrystalline solidBased on salt and hydrate nature
SolubilityHighly soluble in water and polar solventsBased on salt form
pH in solutionAcidic (approximately 3-5)Based on hydrochloride salt nature
Melting Point210-250 °C (with decomposition)Comparison with similar salts
HygroscopicityModerate to highBased on dihydrate nature
StabilityStable under standard conditionsBased on similar crystalline salts

The melting point prediction draws from comparison with other dihydrochloride dihydrate salts, such as Quinacrine Dihydrochloride Dihydrate, which has a reported melting point of 247 °C .

Some heterocyclic compounds containing amine functionalities have shown potential as inhibitors of carbonic anhydrase II (hCA II), with IC₅₀ values as low as 0.0514 μM for certain derivatives . This suggests potential applications in conditions where carbonic anhydrase inhibition is therapeutically beneficial.

Research Status and Future Directions

Structure-Activity Relationship Studies

Future research could focus on developing structure-activity relationship (SAR) studies for this compound and its derivatives. Such studies would explore how modifications to the core structure affect biological activities and physicochemical properties. For instance, the employment of 3D-QSAR in combination with molecular docking has been useful in exploring SARs for series of aminobenzoic acid derivatives with enzyme inhibition potency .

Synthetic Methodology Development

The development of efficient and selective synthetic methodologies for the 1,2-oxazinan ring system represents another important research direction. Current approaches for related heterocycles, such as the microwave-assisted synthesis described for oxazoline derivatives, could serve as starting points for methodology development . These methods could be optimized for scale-up and industrial applications.

Biological Evaluation

Comprehensive biological evaluation of [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate would be valuable to determine its potential therapeutic applications. This could include:

  • Enzyme inhibition assays (AChE, BChE, carbonic anhydrase)

  • Antimicrobial activity screening

  • Cytotoxicity studies against various cell lines

  • In vivo pharmacokinetic and pharmacodynamic studies

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